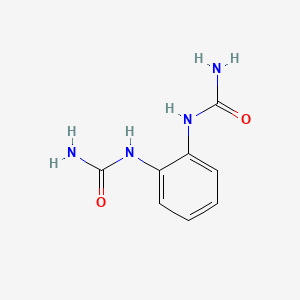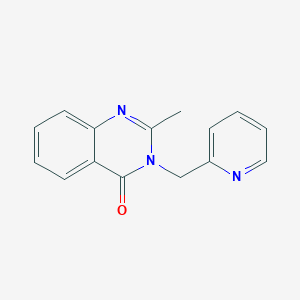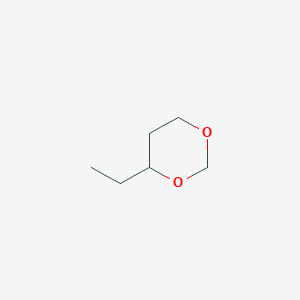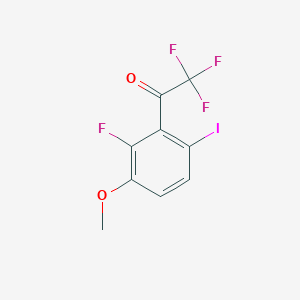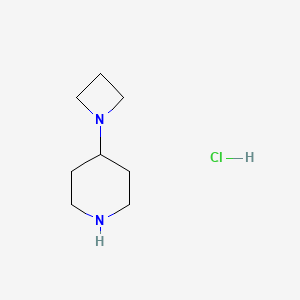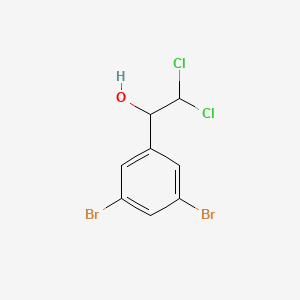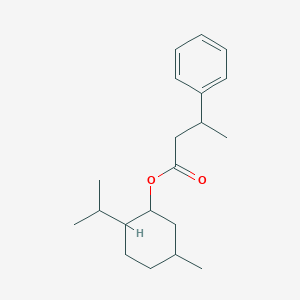
5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is an ester derived from the combination of a cyclohexyl group and a phenylbutanoate moiety, making it a subject of study for its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate typically involves the esterification of 5-Methyl-2-(propan-2-yl)cyclohexanol with 3-phenylbutanoic acid. One common method is the Steglich esterification, which uses N,N′-dicyclohexylcarbodiimide as a coupling reagent and 4-dimethylaminopyridine as a catalyst . The reaction is carried out under mild conditions, usually at room temperature, and yields the desired ester in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of esterification and the use of efficient catalysts and reagents are likely employed to scale up the synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group would yield 3-phenylbutanoic acid, while reduction would produce 5-Methyl-2-(propan-2-yl)cyclohexanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a model compound for studying esterification and related reactions.
Biology: Investigated for its potential biological activity, including anticonvulsant properties
Medicine: Potential use in drug design and development due to its unique structure and biological activity.
Industry: Applications in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism by which 5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. For instance, its anticonvulsant activity may be related to its ability to modulate neurotransmitter systems or ion channels . The ester linkage allows for enzymatic cleavage, releasing active components that can exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate: Another ester with similar structural features and potential biological activity
5-Methyl-2-(propan-2-yl)cyclohexyl 2-(3-benzoylphenyl)propanoate: A related compound with a benzoylphenyl group instead of a phenylbutanoate group.
Uniqueness
5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate is unique due to its specific ester linkage and the combination of cyclohexyl and phenylbutanoate moieties
Eigenschaften
CAS-Nummer |
899-93-4 |
|---|---|
Molekularformel |
C20H30O2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(5-methyl-2-propan-2-ylcyclohexyl) 3-phenylbutanoate |
InChI |
InChI=1S/C20H30O2/c1-14(2)18-11-10-15(3)12-19(18)22-20(21)13-16(4)17-8-6-5-7-9-17/h5-9,14-16,18-19H,10-13H2,1-4H3 |
InChI-Schlüssel |
IYJGFAJKVHCJFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)CC(C)C2=CC=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


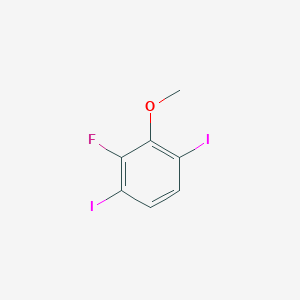
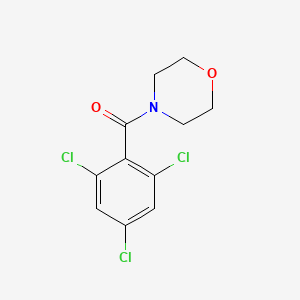

![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)

